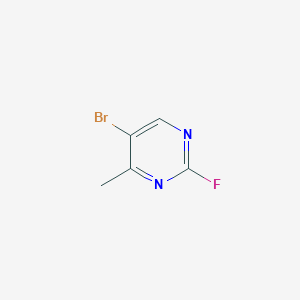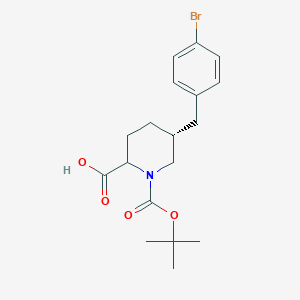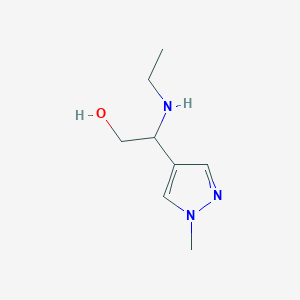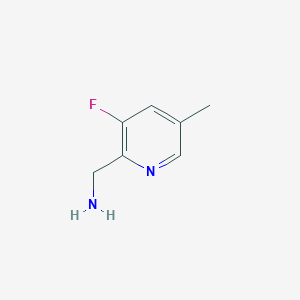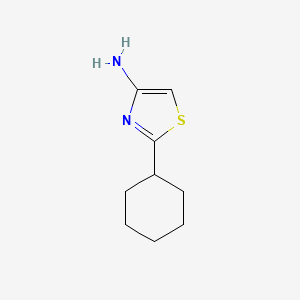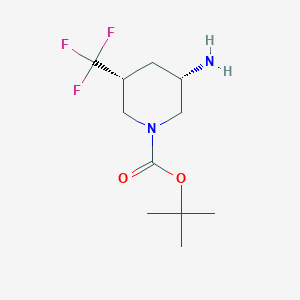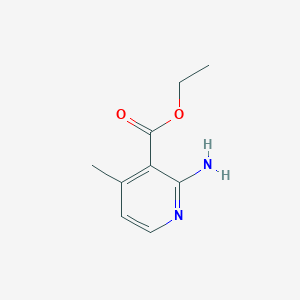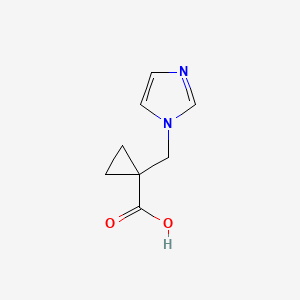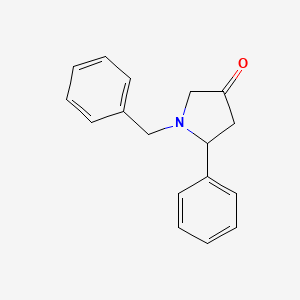
1-Benzyl-5-phenylpyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-phenylpyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzyl group and a phenyl group attached to the pyrrolidinone ring
Preparation Methods
The synthesis of 1-Benzyl-5-phenylpyrrolidin-3-one can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between benzylamine and phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired pyrrolidinone ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Halogenation and nitration are examples of such reactions.
Scientific Research Applications
1-Benzyl-5-phenylpyrrolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenylpyrrolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzyl and phenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Its effects on biological pathways are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
1-Benzyl-5-phenylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical reactivity and biological activity.
1-Benzyl-2-pyrrolidinone:
5-Phenylpyrrolidin-2-one: Lacks the benzyl group, resulting in distinct chemical behavior and uses.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-benzyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C17H17NO/c19-16-11-17(15-9-5-2-6-10-15)18(13-16)12-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
InChI Key |
VPLDIYPXBMHGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


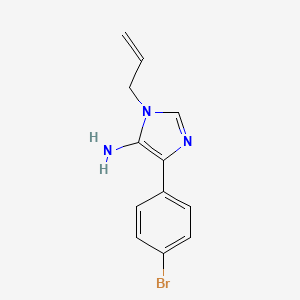
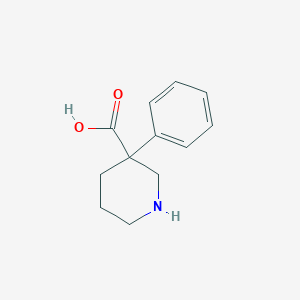
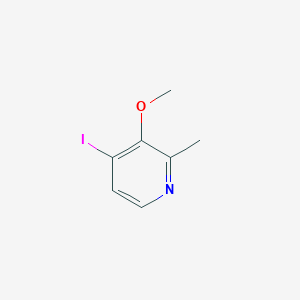
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)

